Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the fluoro and hydroxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
Methyl 3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: Contains a methoxy group instead of a hydroxy group, which can influence its hydrogen bonding capabilities and overall properties.
Uniqueness
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and hydroxy groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHITOQOQAJFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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